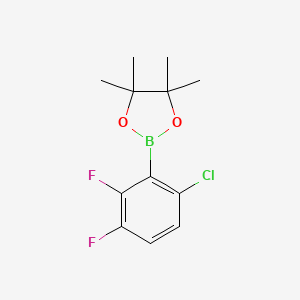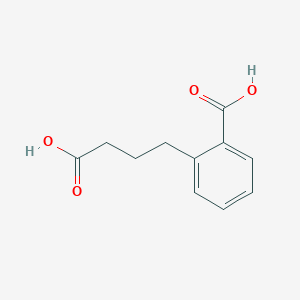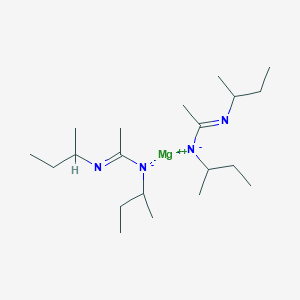![molecular formula C17H38ClNOP2Ru B6308291 Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97% CAS No. 1311164-69-8](/img/structure/B6308291.png)
Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97% is a chemical compound with the molecular formula C17H38ClNOP2Ru and a molecular weight of 470.96 . It is used for experimental and research purposes .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C16H37NP2.CO.ClH.Ru.H/c1-13 (2)18 (14 (3)4)11-9-17-10-12-19 (15 (5)6)16 (7)8;1-2;;;/h13-17H,9-12H2,1-8H3;;1H;;/q;;;+1;/p-1 . This provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a white to off-white powder . It is air sensitive . Other physical and chemical properties such as density, melting point, and boiling point are not mentioned in the available resources .Aplicaciones Científicas De Investigación
Hydrogenation Catalyst
This ruthenium complex is used as a catalyst for the hydrogenation of unsaturated organic compounds. It facilitates the addition of hydrogen (H₂) across double bonds in organic molecules, converting alkenes to alkanes. This reaction is crucial in the production of various chemicals and pharmaceuticals, where the selectivity and efficiency of the catalyst are of paramount importance .
Methanol Reforming
In the field of sustainable energy, this complex has been studied for its role in methanol reforming. It catalyzes the conversion of methanol to hydrogen and carbon dioxide, which is a promising route for hydrogen production. The hydrogen produced can be used as a clean fuel or as a feedstock for chemical synthesis .
Dehydrogenation Reactions
The complex is also effective in dehydrogenation reactions, where it facilitates the removal of hydrogen from organic molecules. This type of reaction is important for the production of certain types of polymers and fine chemicals .
Hydrogen Generation
Another significant application is in the generation of hydrogen from aqueous ethanol solutions. The complex acts as a catalyst to produce hydrogen gas, which is an area of interest for developing renewable energy technologies .
Ethylene Carbonate Hydrogenation
The ruthenium complex serves as a catalyst for the hydrogenation of ethylene carbonate to methanol. This reaction is part of processes that aim to convert carbon dioxide into useful products, thereby contributing to carbon capture and utilization strategies .
Oxalate Hydrogenation
It is also used in the hydrogenation of diethyl oxalate, which is a step in the production of ethylene glycol—a compound widely used in the manufacture of polyesters and antifreeze formulations .
Catalyst Stability Research
Research into the stability of this complex under various conditions is ongoing. Its sensitivity to air and moisture is a key consideration for its storage and handling in industrial applications .
Homogeneous Catalysis
Due to its solubility in organic solvents, this complex is a prime candidate for homogeneous catalysis, where the catalyst and reactants are in the same phase. This allows for greater control over the reaction conditions and can lead to higher selectivity and yields .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) is the methanol reforming process . This compound is a well-known Ru-pincer complex that plays a crucial role in catalyzing this process .
Mode of Action
Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) interacts with its target by catalyzing the final step of the methanol reforming process . . The addition of a second complex, having a methylated backbone in the pincer-ligand, can overcome these limitations .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the methanol reforming process . The compound’s interaction with this pathway results in the reforming of methanol, a process crucial in various industrial applications.
Result of Action
The molecular and cellular effects of Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II)'s action primarily involve the enhancement of the methanol reforming process . By catalyzing the final step of this process, the compound plays a crucial role in the efficient reforming of methanol.
Action Environment
The action, efficacy, and stability of Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) can be influenced by various environmental factors. For instance, the compound is known to be air sensitive . Furthermore, the compound’s catalytic activity in the methanol reforming process can be enhanced by the presence of certain hydroxides .
Propiedades
IUPAC Name |
carbon monoxide;chloro(hydrido)ruthenium;2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanylethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H37NP2.CO.ClH.Ru.H/c1-13(2)18(14(3)4)11-9-17-10-12-19(15(5)6)16(7)8;1-2;;;/h13-17H,9-12H2,1-8H3;;1H;;/q;;;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKRFINIPYEROV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(CCNCCP(C(C)C)C(C)C)C(C)C.[C-]#[O+].Cl[RuH] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38ClNOP2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
carbon monoxide;chloro(hydrido)ruthenium;2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanylethyl]ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)


![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)


![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308286.png)
ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)
![(R)-(+)-7-[N-(2-Phthio)ethylamino]-7'-[bis(3,5-di-t-BuPh)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, 97+% (>99% ee)](/img/structure/B6308308.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Xyl-SpiroSAP-Ph]](/img/structure/B6308317.png)